molecular formula C19H29NO5 B4077110 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate

Cat. No. B4077110
M. Wt: 351.4 g/mol
InChI Key: YGBNYWZQZPOQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate, also known as ICE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICE is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system.

Mechanism of Action

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. By increasing the levels of serotonin in the brain, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
In addition to its effects on serotonin levels, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate has been shown to have other biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate in lab experiments is its high selectivity for serotonin reuptake inhibition, which allows for more precise studies of the effects of serotonin on the brain. However, a limitation of using N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate is its relatively low potency compared to other SSRIs, which may require higher doses for therapeutic effects.

Future Directions

There are several potential future directions for research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate. One area of interest is its effects on neuroplasticity and the growth of new neurons. Further studies could investigate the potential use of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, research could focus on the development of more potent derivatives of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate with improved therapeutic efficacy.

Scientific Research Applications

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has been shown to have a similar efficacy to other SSRIs, such as fluoxetine and sertraline, in the treatment of depression.

properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-13(2)16-9-8-14(3)12-17(16)19-11-10-18-15-6-4-5-7-15;3-1(4)2(5)6/h8-9,12-13,15,18H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBNYWZQZPOQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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